N-{2-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-1H-1,3-benzodiazol-2-yl]ethyl}cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-1H-1,3-benzodiazol-2-yl]ethyl}cyclopropanecarboxamide: is a complex organic compound that features a unique structure combining a furan ring, a benzodiazole moiety, and a cyclopropane carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-1H-1,3-benzodiazol-2-yl]ethyl}cyclopropanecarboxamide typically involves multiple steps:
Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with formic acid or its derivatives.
Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan-2-carboxylic acid.
Formation of the Carbamoyl Methyl Group: This step involves the reaction of the furan derivative with methyl isocyanate.
Coupling with Cyclopropanecarboxamide: The final step involves the coupling of the intermediate with cyclopropanecarboxylic acid under peptide coupling conditions, such as using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reduction: The benzodiazole moiety can be reduced to form dihydrobenzodiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted carbamoyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure, which may interact with various biological targets.
Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study the interactions of benzodiazole derivatives with biological macromolecules.
Mechanism of Action
The mechanism by which N-{2-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-1H-1,3-benzodiazol-2-yl]ethyl}cyclopropanecarboxamide exerts its effects is likely related to its ability to interact with specific molecular targets:
Molecular Targets: Potential targets include enzymes, receptors, and ion channels that are known to interact with benzodiazole and furan derivatives.
Pathways Involved: The compound may modulate signaling pathways related to cell proliferation, apoptosis, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar benzene ring structure but lacks the furan and cyclopropane moieties.
tert-Butyl carbamate: A simpler carbamate derivative used in various synthetic applications.
4-Chloromethcathinone: A stimulant drug with a different pharmacological profile but shares some structural similarities.
Uniqueness
N-{2-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-1H-1,3-benzodiazol-2-yl]ethyl}cyclopropanecarboxamide is unique due to its combination of a furan ring, benzodiazole moiety, and cyclopropane carboxamide group, which provides a distinct set of chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C20H22N4O3 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[2-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]benzimidazol-2-yl]ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C20H22N4O3/c25-19(22-12-15-4-3-11-27-15)13-24-17-6-2-1-5-16(17)23-18(24)9-10-21-20(26)14-7-8-14/h1-6,11,14H,7-10,12-13H2,(H,21,26)(H,22,25) |
InChI Key |
AKIOJGHSKXFTLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCCC2=NC3=CC=CC=C3N2CC(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.